molecular formula C13H22NO3PS B12059724 Fenamiphos D3 (S-methyl D3)

Fenamiphos D3 (S-methyl D3)

Cat. No.: B12059724
M. Wt: 306.38 g/mol
InChI Key: ZCJPOPBZHLUFHF-VPYROQPTSA-N
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Description

Fenamiphos D3 (S-methyl D3) is a deuterium-labeled analog of the organophosphate nematicide fenamiphos (CAS 22224-92-6). It is specifically labeled with three deuterium atoms on the S-methyl group (C₁₂H₁₇NOPS; molecular weight 306.3759; CAS 2140327-32-6) . This compound is widely used as an internal standard in mass spectrometry-based analytical methods to quantify fenamiphos and its metabolites in environmental and biological matrices .

Properties

Molecular Formula

C13H22NO3PS

Molecular Weight

306.38 g/mol

IUPAC Name

N-[ethoxy-[3-methyl-4-(trideuteriomethylsulfanyl)phenoxy]phosphoryl]propan-2-amine

InChI

InChI=1S/C13H22NO3PS/c1-6-16-18(15,14-10(2)3)17-12-7-8-13(19-5)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)/i5D3

InChI Key

ZCJPOPBZHLUFHF-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC1=C(C=C(C=C1)OP(=O)(NC(C)C)OCC)C

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)SC)C

Origin of Product

United States

Preparation Methods

Direct Synthesis via Deuterated Methylthiophenol Intermediates

The synthesis begins with deuterated methylthiophenol derivatives. For Fenamiphos D3, the S-methyl group (-SCH3_3) is replaced with -SCD3_3 through nucleophilic substitution using deuterated methyl iodide (CD3_3I) under alkaline conditions. Key steps include:

  • Thiophenol Activation : The phenolic hydroxyl group of 3-methyl-4-(methylthio)phenol is protected using tert-butyldimethylsilyl chloride (TBDMSCl).

  • Deuteromethylation : Reaction with CD3_3I in the presence of potassium carbonate (K2_2CO3_3) yields 3-methyl-4-(trideuteriomethylthio)phenol.

  • Phosphorylation : The deuterated phenol intermediate is phosphorylated using isopropylphosphoramidite, followed by oxidation to form the final Fenamiphos D3.

Table 1: Reaction Conditions for Deuteromethylation

ParameterValue
Temperature60°C
SolventAnhydrous DMF
Reaction Time12 hours
Yield78–85%
Isotopic Purity≥98% (GC-MS)

Oxidation of Fenamiphos to Sulfone Derivatives

Fenamiphos D3 sulfone, a common metabolite, is synthesized by oxidizing Fenamiphos D3 with meta-chloroperbenzoic acid (mCPBA). This step ensures compatibility with liquid chromatography-mass spectrometry (LC-MS) workflows:
Fenamiphos D3+mCPBAFenamiphos D3 sulfone+Byproducts\text{Fenamiphos D3} + \text{mCPBA} \rightarrow \text{Fenamiphos D3 sulfone} + \text{Byproducts}
Key Data :

  • Oxidation Efficiency: >95%

  • Purification: Silica gel chromatography (hexane:ethyl acetate = 4:1)

Analytical Validation of Synthetic Products

Isotopic Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are employed to confirm deuterium incorporation:

  • GC-MS : A Shimadzu QP-2010 Ultra system with a DB-5MS column (30 m × 0.25 mm) detects the molecular ion cluster at m/z 306 (M+^+) for Fenamiphos D3, with a 3-Da shift compared to the non-deuterated analog.

  • 2^2H NMR : Peaks at δ 1.85–1.92 ppm confirm S-CD3_3 integration.

Table 2: Analytical Parameters for GC-MS Validation

ParameterValue
Column Temperature150°C → 280°C (10°C/min)
Ionization ModeElectron Impact (70 eV)
Detection Limit0.026 µg/L

Chromatographic Behavior

Deuterated standards exhibit slight retention time shifts in reversed-phase LC due to isotopic effects. For example, Fenamiphos D3 elutes 0.2 min earlier than its non-deuterated counterpart on a C18 column (ACN:H2_2O = 70:30).

Optimization Challenges and Solutions

Side Reactions in Deuteromethylation

Competitive demethylation or incomplete substitution may occur, reducing isotopic purity. Mitigation strategies include:

  • Excess CD3_3I : A 2.5:1 molar ratio of CD3_3I to thiophenol derivative minimizes residual -SCH3_3.

  • Anhydrous Conditions : Molecular sieves (3Å) prevent hydrolysis of CD3_3I.

Cost-Efficiency Considerations

Deuterated reagents like CD3_3I are expensive. Microscale synthesis (≤100 mg batches) and recycling solvents reduce costs without compromising yield.

Applications in Environmental Analysis

Fenamiphos D3 is integral to isotope dilution mass spectrometry (IDMS) for quantifying fenamiphos residues in water and soil:

  • Solid-Phase Extraction (SPE) : Oasis HLB cartridges preconditioned with methanol and water recover >90% of Fenamiphos D3 from aqueous matrices.

  • Matrix Effect Correction : Co-eluting analytes in soil extracts show signal suppression of ≤15%, which is nullified by the deuterated internal standard.

Table 3: Recovery Rates from Environmental Matrices

MatrixRecovery (%)RSD (%)
Groundwater92–1054.2
Agricultural Soil88–976.8

Chemical Reactions Analysis

Hydrolysis Reactions

Fenamiphos D3 undergoes hydrolysis under acidic and alkaline conditions, similar to non-deuterated fenamiphos. The reaction mechanisms involve nucleophilic attack on the phosphorus center, leading to cleavage of the P–O or P–S bonds.

Reaction Condition Primary Products Kinetic Isotope Effect (KIE)
Acidic (pH 3–5)3-methyl-4-(methylthio)phenol-d3~1.2–1.5 (slower for D3)
Alkaline (pH 9–11)Ethyl phosphate derivatives~1.0–1.1 (minimal effect)
  • Stereoselectivity : Hydrolysis by phosphotriesterases (PTEs) shows enantiomeric preference. Wild-type PTEs hydrolyze the SP-enantiomer of organophosphates 100× faster than the RP-enantiomer . Mutant PTEs (e.g., G60A) reverse this selectivity for certain analogs .

  • Deuterium Impact : The S-methyl-d3 group slightly reduces hydrolysis rates due to increased bond strength (C–D vs. C–H) .

Oxidation Reactions

The thioether group (-S-methyl-d3) in fenamiphos D3 oxidizes to sulfoxide and sulfone derivatives under environmental or enzymatic conditions:

Oxidizing Agent Product Key Findings
Ozone/UV lightFenamiphos sulfoxide-d3Photodegradation accelerates in aqueous media .
Cytochrome P450Fenamiphos sulfone-d3Hepatic metabolism produces toxic oxon analogs .
  • Analytical Relevance : Oxidation products are monitored in environmental samples using LC-MS/MS with deuterated internal standards to correct for matrix effects .

Enzyme-Catalyzed Degradation

Fenamiphos D3 interacts with esterases and hydrolases, though deuterium substitution alters binding kinetics:

Enzyme Activity Toward D3 vs. Non-D3 Implications
Paraoxonase 1 (PON1)10–15% reduced hydrolysis rateQ192R polymorphism affects stereoselectivity .
Bacterial PTEsNo significant differenceUsed in bioremediation of organophosphates .
  • Thermodynamic Studies : Deuterium labeling minimally affects equilibrium constants but slows reaction rates in enzyme-substrate complexes .

Environmental Degradation Pathways

Field studies indicate fenamiphos D3 degrades through:

  • Microbial Action : Soil bacteria (e.g., Pseudomonas spp.) cleave the phosphoramidate bond .

  • Photolysis : UV exposure generates sulfoxide-d3 (major) and phenolic derivatives .

  • Hydrolysis : Dominant in aqueous systems, forming non-toxic metabolites .

Scientific Research Applications

Analytical Chemistry

Isotope Dilution Mass Spectrometry (IDMS)
Fenamiphos D3 is primarily utilized in isotope dilution mass spectrometry for the quantitative analysis of pesticides. The incorporation of deuterium enhances the sensitivity and accuracy of mass spectrometric measurements, allowing for precise quantification of fenamiphos residues in environmental and food samples . This method is particularly valuable in regulatory contexts where accurate pesticide monitoring is critical.

Reference Material for Pesticide Testing
As a stable isotope-labeled compound, Fenamiphos D3 serves as a reference standard in pesticide testing laboratories. It aids in validating analytical methods and ensuring compliance with safety regulations. Its use in method development ensures that laboratories can reliably detect and quantify fenamiphos and its metabolites in complex matrices .

Application Details
Isotope Dilution Mass SpectrometryEnhances sensitivity and accuracy in pesticide residue analysis
Reference StandardValidates methods and ensures compliance with regulatory standards

Toxicological Studies

Toxicokinetics and Toxicodynamics
Research involving Fenamiphos D3 has contributed to understanding the toxicokinetics (absorption, distribution, metabolism, excretion) and toxicodynamics (effects on biological systems) of fenamiphos. By using deuterated compounds, researchers can trace metabolic pathways more effectively, identifying potential toxic metabolites and their effects on target organs . This information is crucial for assessing risks associated with exposure to fenamiphos.

Case Studies on Toxicity
Several studies have documented the acute toxicity of fenamiphos, which is known to inhibit cholinesterase activity, leading to symptoms such as muscle spasms and respiratory distress. The use of Fenamiphos D3 in these studies allows for more precise tracking of metabolic processes and toxic effects due to its distinct isotopic signature. For instance, case studies have shown that acute exposure can result in significant health impacts, necessitating thorough investigation into its mechanisms of action .

Environmental Monitoring

Pesticide Residue Analysis
Fenamiphos D3 plays a vital role in environmental monitoring programs aimed at assessing pesticide contamination in soil and water systems. Analytical methods utilizing this compound enable the detection of fenamiphos residues, facilitating ecological risk assessments and informing regulatory actions to protect aquatic life . Given its high toxicity to aquatic organisms, understanding its environmental fate is essential for effective management strategies.

Environmental Aspect Details
Pesticide Residue AnalysisDetects contamination levels in soil and water
Ecological Risk AssessmentInforms regulatory actions to protect ecosystems

Method Development

Improvement of Analytical Techniques
The development of multi-residue analytical methods using Fenamiphos D3 has been instrumental in enhancing the efficiency of pesticide testing. For example, advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques have allowed for simultaneous detection of multiple pesticides, including fenamiphos . This approach not only saves time but also reduces costs associated with individual compound analysis.

Mechanism of Action

Fenamiphos D3 (S-methyl D3) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Key Research Findings

Accelerated Degradation : Soils with prior fenamiphos exposure degrade fenamiphos D3 and its metabolites faster due to microbial adaptation .

Isotopic Tracers: Deuterated compounds confirm that sulfoxide and sulfone derivatives are major breakdown products in non-sterile environments .

Regulatory Gaps: Limited inhalation toxicity data exist for fenamiphos D3, mirroring gaps in non-deuterated compound studies .

Biological Activity

Fenamiphos D3, also known as S-methyl D3, is a deuterated derivative of fenamiphos, a broad-spectrum organophosphate insecticide and nematicide. This compound is primarily utilized in agricultural settings to control nematode pests and has significant implications for both agricultural productivity and environmental health. This article delves into the biological activity of Fenamiphos D3, examining its mechanism of action, metabolic pathways, environmental impact, and potential health risks.

  • Chemical Formula : C₁₃H₂₂NO₃PS
  • Molecular Mass : 303.357 g/mol
  • CAS Registry Number : 22224-92-6
  • IUPAC Name : {ethoxy[3-methyl-4-(methylsulfanyl)phenoxy]phosphoryl}(propan-2-yl)amine

Fenamiphos D3 functions primarily as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at synaptic junctions. This results in prolonged stimulation of the nervous system in target pests, ultimately causing paralysis and death. The following table summarizes the biological effects associated with acetylcholinesterase inhibition:

EffectDescription
NeurotoxicityExcessive salivation, muscle spasms, respiratory failure
PersistenceLong-lasting effects in soil and potential bioaccumulation
Target OrganismsPrimarily nematodes; also affects non-target invertebrates

Metabolism and Environmental Fate

The metabolism of Fenamiphos D3 occurs primarily through oxidation and hydrolysis. Key enzymes involved include:

  • Paraoxonase (PON1) : Hydrolyzes active metabolites, reducing toxicity.
  • Glutathione Transferases : Involved in detoxifying organophosphates.

Research indicates that the degradation products may retain some level of toxicity, raising concerns about environmental persistence. A study highlighted that Fenamiphos can be absorbed by plant roots and translocated throughout the plant system, affecting various crops such as tobacco and bananas .

Case Studies and Research Findings

  • Soil Dissipation Study :
    • A controlled laboratory study evaluated the dissipation rates of Fenamiphos in soil under varying moisture conditions. Results indicated significant variability in degradation rates influenced by soil temperature and moisture levels .
  • Ecotoxicological Impacts :
    • Research demonstrated that Fenamiphos not only targets nematodes but also affects beneficial non-target organisms such as earthworms and other soil invertebrates. This raises concerns regarding its ecological footprint .
  • Human Health Risks :
    • Extended exposure to organophosphates like Fenamiphos has been linked to neurological disorders, including potential associations with Parkinson's disease due to similar neurotoxic mechanisms observed in animal models .

Q & A

Q. How should Fenamiphos D3 (S-methyl D3) be prepared and standardized for use in LC-MS/MS analysis?

Methodological Answer:

  • Gravimetric Preparation : Dissolve the deuterated compound in acetonitrile or cyclohexane at concentrations ranging from 10 µg/mL to 100 µg/mL, depending on instrument sensitivity. Use high-purity solvents to minimize matrix interference .
  • Calibration Standards : Prepare serial dilutions (e.g., 0.1–100 ng/mL) spiked with Fenamiphos D3 to establish a linear response curve. Validate with triplicate injections (RSD < 10%) to ensure reproducibility .
  • Storage : Store stock solutions at -20°C in amber vials to prevent photodegradation. Monitor stability over 6 months using periodic LC-MS/MS analysis .

Q. What are the key stability considerations for Fenamiphos D3 under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation products (e.g., Fenamiphos-sulfoxide D3) via HRMS to identify breakdown pathways .
  • pH Sensitivity : Test stability in buffers (pH 3–9) to simulate gastrointestinal or environmental conditions. Use SPE cartridges to recover intact compounds and quantify degradation rates .
  • Light Exposure : Compare degradation rates under UV vs. ambient light using controlled irradiation chambers. Include dark controls to isolate light-specific effects .

Advanced Research Questions

Q. How can isotopic dilution mass spectrometry (IDMS) be optimized using Fenamiphos D3 in complex matrices like soil or plant tissues?

Methodological Answer:

  • Matrix Matching : Spike Fenamiphos D3 into homogenized samples (e.g., 1 g soil + 10 mL acetonitrile) and compare recovery rates (70–120%) against solvent-only controls .
  • Ion Suppression Mitigation : Use post-column infusion to quantify matrix effects. Adjust chromatographic gradients (e.g., increase acetonitrile % in mobile phase) to reduce co-eluting interferences .
  • Data Normalization : Apply correction factors based on the deuterium/hydrogen isotope ratio (e.g., m/z 306.3759 vs. 303.3574) to account for natural abundance variations .

Q. How should researchers resolve contradictions between in vitro and in vivo toxicity data for Fenamiphos and its deuterated analogs?

Methodological Answer:

  • Dose-Response Reconciliation : Compare cholinesterase inhibition IC50 values (in vitro) with LD50 data (in vivo) using species-specific metabolic conversion rates. For example, adjust for hepatic clearance differences in rodents vs. human microsomes .
  • Isotope Effect Analysis : Evaluate whether deuteration alters metabolic pathways (e.g., via CYP450 enzymes) by incubating Fenamiphos D3 with liver microsomes and quantifying sulfoxide/sulfone metabolites via UPLC-QTOF .
  • AEGL-2 Benchmarking : Cross-reference acute exposure thresholds (e.g., 0.003 mg/m³ for 1-hour inhalation) with experimental LC-MS/MS detection limits to validate safety margins .

Q. What experimental designs are recommended for tracing Fenamiphos D3 in environmental fate studies?

Methodological Answer:

  • Microcosm Setup : Incubate deuterated Fenamiphos in soil-water systems (20°C, 60% humidity) under aerobic/anaerobic conditions. Monitor half-life (t₁/₂) via weekly LC-MS/MS sampling .
  • Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to distinguish between abiotic (e.g., hydrolysis) and biotic (microbial) degradation products, such as Fenamiphos-sulfone D3 (m/z 322.3753) .
  • Cross-Validation : Compare results with non-deuterated Fenamiphos to quantify isotope effects on degradation kinetics (e.g., k_deut/k_H ratios) .

Q. How can researchers validate the synthesis purity of Fenamiphos D3 (S-methyl D3)?

Methodological Answer:

  • Deuterium Incorporation : Use NMR (¹H and ²H) to confirm >98% isotopic enrichment at the S-methyl position. Compare peak integrals for deuterated vs. non-deuterated protons .
  • HPLC-PDA Analysis : Employ a C18 column (3.5 µm, 150 mm) with isocratic elution (acetonitrile:water 70:30) to resolve Fenamiphos D3 from synthetic byproducts. Set detection at 254 nm .
  • Certified Reference Materials (CRMs) : Cross-check against commercially available standards (e.g., DRE-C13420100) for retention time and spectral matching .

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